molecular formula C17H12Cl2N6O4 B1682693 DXC2E2ID76 CAS No. 212710-78-6

DXC2E2ID76

Cat. No.: B1682693
CAS No.: 212710-78-6
M. Wt: 435.2 g/mol
InChI Key: IEMAQDHGZOPMNI-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of UK-333747 involves several steps, starting with the preparation of the quinoxalinedione core. The synthetic route typically includes:

    Formation of the Quinoxalinedione Core: This involves the reaction of appropriate aniline derivatives with glyoxal or its equivalents under acidic conditions to form the quinoxaline ring.

    Introduction of Chlorine Atoms: Chlorination of the quinoxaline ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Triazole Ring: The triazole ring is introduced through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Methoxymethyl Group Addition: The methoxymethyl group is added via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base.

Industrial production methods for UK-333747 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

UK-333747 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.

    Cyclization: The triazole ring can participate in cyclization reactions with various electrophiles, leading to the formation of fused ring systems.

Common reagents and conditions used in these reactions include acidic or basic conditions, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium on carbon for hydrogenation reactions).

Scientific Research Applications

UK-333747 has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: UK-333747 is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of UK-333747 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

UK-333747 can be compared with other similar compounds, such as:

The uniqueness of UK-333747 lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

212710-78-6

Molecular Formula

C17H12Cl2N6O4

Molecular Weight

435.2 g/mol

IUPAC Name

6,7-dichloro-5-[3-(methoxymethyl)-5-(1-oxidopyridin-1-ium-3-yl)-1,2,4-triazol-4-yl]-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C17H12Cl2N6O4/c1-29-7-11-22-23-15(8-3-2-4-24(28)6-8)25(11)14-12(19)9(18)5-10-13(14)21-17(27)16(26)20-10/h2-6H,7H2,1H3,(H,20,26)(H,21,27)

InChI Key

IEMAQDHGZOPMNI-UHFFFAOYSA-N

SMILES

COCC1=NN=C(N1C2=C3C(=CC(=C2Cl)Cl)NC(=O)C(=O)N3)C4=C[N+](=CC=C4)[O-]

Canonical SMILES

COCC1=NN=C(N1C2=C3C(=CC(=C2Cl)Cl)NC(=O)C(=O)N3)C4=C[N+](=CC=C4)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UK-333747, UK 333747, UK333747

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-chloroperoxybenzoic acid (0.85 g, 4.93 mmol) in acetone (20 ml) was added in one portion to a suspension of (−)-6,7-dichloro-5-[3-methoxymethyl-5-(3-pyridyl)-4H-1,2,4-triazol-4-yl]-2,3(1H,4H)-quinoxalinedione (see Example 111) (1.0 g, 2.24 mmol) in acetone (40 ml) which caused all the solid to dissolve. The reaction was stirred at room temperature for 40 minutes after which time a white solid began to form. The reaction mixture was allowed to stir at room temperature for 3 days. The white solid was collected by filtration and purified by flash chromatography on silica gel using dichloromethane:methanol:glacial acetic acid (90:10:1, by volume) as eluent, to give after combination and concentration of the appropriate fractions, the title compound (0.16 g, 17%) as a white solid, m.p. >310° C.
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
17%

Synthesis routes and methods II

Procedure details

(−)-6,7-Dichloro-5-[3-methoxymethyl-5-(3-pyridyl)-4H-1,2,4-triazol-4-yl]-2,3(1H,4H)-quinoxalinedione (see Preparation 1) (412.2 g, 0.98 mol) and OXONE (trade mark) (1.44 kg, 2.3 mol) were slurried in water (4.13 L) and the mixture stirred at ambient temperature for 60 hours. Saturated aqueous sodium thiosulphate solution (2.2 L) was added and the slurry stirred for 1 hour before being filtered under reduced pressure. The filter cake was slurried at ambient temperature for 4 hours in 1:1, by volume, isopropyl alcohol: dichloromethane (111 L) and the solid collected by filtration. The filtrate was vaporated under reduced pressure to give the title compound as a colourless solid (366 g).
Name
Quantity
1.44 kg
Type
reactant
Reaction Step Two
Name
sodium thiosulphate
Quantity
2.2 L
Type
reactant
Reaction Step Three
Name
Quantity
4.13 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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